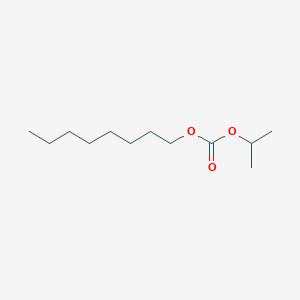

Octyl propan-2-yl carbonate

Description

Structure

3D Structure

Properties

CAS No. |

1680-32-6 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

octyl propan-2-yl carbonate |

InChI |

InChI=1S/C12H24O3/c1-4-5-6-7-8-9-10-14-12(13)15-11(2)3/h11H,4-10H2,1-3H3 |

InChI Key |

GXPAJEVWRLBRHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)OC(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies of Octyl Propan 2 Yl Carbonate

Mechanistic Pathways in Transesterification of Unsymmetrical Dialkyl Carbonates

The formation of unsymmetrical dialkyl carbonates such as octyl propan-2-yl carbonate frequently occurs through transesterification. This process involves the exchange of an alkoxy group from an existing carbonate with an alcohol. The reaction is typically an equilibrium process, driven to completion by using a large excess of one reactant or by removing a product as it forms. masterorganicchemistry.comnih.gov

The predominant mechanism for this transformation under basic conditions is a bimolecular base-catalyzed acyl-cleavage, commonly referred to as the BAc2 mechanism. frontiersin.org This pathway involves two main steps:

Nucleophilic Attack: A nucleophilic alkoxide, generated by the deprotonation of an alcohol by a base, attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling one of the alkoxy groups as a leaving group. youtube.comyoutube.com

In the context of synthesizing this compound from a different carbonate (e.g., dimethyl carbonate and 1-octanol (B28484), followed by reaction with propan-2-ol), this two-step addition-elimination process is fundamental.

During the alcoholysis of an unsymmetrical carbonate like this compound, the incoming alcohol forms a new alkoxide that attacks the carbonate. The subsequent collapse of the tetrahedral intermediate results in the departure of one of the original alkoxy groups. The group that is preferentially expelled is the one that is the better leaving group, or "nucleofuge."

The ability of a group to act as a leaving group is inversely related to its basicity. masterorganicchemistry.com A weaker base is a more stable anion and, therefore, a better leaving group. masterorganicchemistry.comwikipedia.org In the case of this compound, the two potential leaving groups are the octyloxide and the propan-2-yloxide (isopropoxide) anions. To determine the preferential leaving group, one must compare the acidity (pKa) of their conjugate acids, 1-octanol and propan-2-ol. The alcohol with the lower pKa will produce a weaker conjugate base, which will be the better leaving group.

Nucleofugality, the ability of a leaving group to depart, is directly influenced by the basicity of the alkoxide. If the basicities of the incoming nucleophile and the potential leaving groups are very similar, the reaction will not have a strong thermodynamic driving force and will exist as an equilibrium mixture. masterorganicchemistry.com

For this compound, the relative basicity of octyloxide and isopropoxide dictates the reaction's direction during transesterification. The conjugate acid of a stronger base is a weaker acid (higher pKa), and conversely, the conjugate acid of a weaker base is a stronger acid (lower pKa). Therefore, the alkoxy group corresponding to the more acidic alcohol will be the better leaving group.

| Alcohol | Approximate pKa | Conjugate Base | Basicity | Leaving Group Ability (Nucleofugality) |

| 1-Octanol | ~16 | Octyloxide | Weaker Base | Higher |

| Propan-2-ol | ~17 | Propan-2-yloxide | Stronger Base | Lower |

This interactive table summarizes the relationship between alcohol acidity, alkoxide basicity, and leaving group ability. Based on typical pKa values, 1-octanol is slightly more acidic than propan-2-ol, making the octyloxide anion a weaker base and thus a better leaving group compared to the propan-2-yloxide anion.

Kinetic Modeling of this compound Formation and Decomposition

While specific kinetic data for this compound is not extensively documented in public literature, its formation and decomposition kinetics can be described by established models for dialkyl carbonate synthesis. These reactions, particularly when catalyzed, are often modeled to understand reaction rates, determine activation energies, and optimize process conditions.

For heterogeneously catalyzed systems, the Langmuir-Hinshelwood model is frequently employed. rsc.org This model assumes that reactants adsorb onto the catalyst surface, react, and then the products desorb. The rate-determining step can be surface reaction, adsorption, or desorption.

For homogeneously catalyzed liquid-phase reactions, a pseudo-homogeneous (PH) model can be used to describe the non-ideal thermodynamic behavior of the system. doi.org The kinetic analysis involves determining the reaction rate constants and their dependence on temperature, which is often described by the Arrhenius equation. doi.org Thermodynamic aspects, such as the temperature dependency of the chemical equilibrium constant, can be evaluated using the van't Hoff equation. doi.org

A kinetic study of this compound would yield key parameters essential for reactor design and process optimization.

| Kinetic Parameter | Symbol | Description | Typical Application |

| Activation Energy | Ea | The minimum energy required to initiate the chemical reaction. | Determined from the slope of an Arrhenius plot (ln(k) vs. 1/T). doi.org |

| Pre-exponential Factor | A | A constant related to the frequency of molecular collisions in the correct orientation. | The intercept of the Arrhenius plot. rsc.org |

| Reaction Rate Constant | k | A proportionality constant that relates the reaction rate to reactant concentrations. | Determined experimentally at various temperatures. doi.org |

| Reaction Order | n | The exponent to which a reactant's concentration is raised in the rate law. | Determined by varying reactant concentrations and observing the effect on the reaction rate. |

This interactive table outlines the key parameters that would be determined in a kinetic study of the formation or decomposition of this compound.

Catalytic Reaction Mechanisms (e.g., Organocatalysis, Metal-Catalyzed Processes)

The synthesis of unsymmetrical carbonates is often inefficient without a catalyst. Both metal-based and organic catalysts have been developed to facilitate these reactions under milder conditions.

Metal-Catalyzed Processes : A variety of heterogeneous metal catalysts are effective for transesterification. These include metal-organic frameworks (MOFs) and mixed metal oxides. researchgate.net For instance, zinc-based catalysts, such as Zn-Al layered double oxides (LDO), have been shown to be effective in the alcoholysis of carbamates to form carbonates. rsc.org The mechanism typically involves the activation of the alcohol on the metal sites of the catalyst, increasing its nucleophilicity for attack on the carbonate.

Organocatalysis : Non-metal, organic molecules can also effectively catalyze carbonate synthesis. Strong, non-nucleophilic organic bases like 1,5,7-Triazabicyclodec-5-ene (TBD) and other guanidines are used to promote transcarbonylation. rsc.orgnih.gov These catalysts function by deprotonating the alcohol, generating the highly nucleophilic alkoxide in solution, which then participates in the BAc2 mechanism. youtube.com Deep eutectic solvents (DESs) have also been employed as catalysts, where they are believed to activate reactants through hydrogen bonding. doi.org

Side Reactions and By-product Formation in Carbonate Synthesis

The synthesis of dialkyl carbonates can be accompanied by several side reactions that reduce the yield and purity of the desired product.

One significant side reaction occurs when dehydrating agents are used to shift the reaction equilibrium. For example, in syntheses starting from CO2 and alcohols, a dehydrating agent like 2-cyanopyridine (B140075) is sometimes used to remove the water by-product. nih.govacs.org However, the 2-cyanopyridine can be hydrated to 2-picolinamide. This amide can then react with the alcohol present in the mixture to form by-products such as alkyl picolinate (B1231196) and ammonia. The ammonia, in turn, can react with the desired dialkyl carbonate to form an alkyl carbamate, a significant impurity. nih.govacs.org

Another common side reaction is disproportionation or symmetrization, where two molecules of an unsymmetrical carbonate (A-O-CO-O-B) react to form two symmetrical carbonate molecules (A-O-CO-O-A and B-O-CO-O-B). This is an equilibrium-driven process that can be significant, especially at higher temperatures or with certain catalysts. Additionally, if the alcohol reactants contain diol impurities, these can react with the carbonate to form di-carbonates or polycarbonates. acs.org

| Side Reaction | Reactants | By-products | Conditions |

| Amide Formation & Decomposition | Dialkyl carbonate, Water, Dehydrating Agent (e.g., 2-cyanopyridine), Alcohol | Amide (e.g., 2-picolinamide), Alkyl Carbamate, Ammonia | Use of nitrile-based dehydrating agents. nih.govacs.org |

| Disproportionation | Unsymmetrical Dialkyl Carbonate | Two different Symmetrical Dialkyl Carbonates | Equilibrium process, often favored at higher temperatures. |

| Dicarbonate/Polycarbonate Formation | Dialkyl Carbonate, Diol Impurity | Glycerol (B35011) dicarbonate, Polycarbonates | Presence of diols in the alcohol feedstock. rsc.org |

This interactive table details common side reactions and by-products encountered during the synthesis of dialkyl carbonates.

Advanced Spectroscopic and Chromatographic Characterization of Octyl Propan 2 Yl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of the molecular structure of octyl propan-2-yl carbonate. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a detailed assignment of each atom within the molecule can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms. The spectrum is expected to show distinct signals for the protons of the octyl and propan-2-yl groups. For the propan-2-yl moiety, the six equivalent methyl protons would appear as a doublet, split by the single methine proton. docbrown.infodocbrown.info The methine proton, in turn, would appear as a multiplet due to coupling with the adjacent methyl protons. docbrown.infodocbrown.info The octyl group would present a more complex set of signals, with the terminal methyl group appearing as a triplet and the various methylene (B1212753) groups appearing as multiplets. The integration of these signals corresponds to the number of protons in each unique environment, confirming the 6:1:1 proton ratio for the propan-2-yl group and the expected ratios for the octyl chain. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the number of unique carbon environments. For this compound, distinct peaks are expected for the carbonyl carbon of the carbonate group, the methine and methyl carbons of the propan-2-yl group, and the eight carbons of the octyl chain. chemguide.co.uklibretexts.orgdocbrown.info The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. chemguide.co.uklibretexts.org The two methyl carbons of the propan-2-yl group are equivalent and would therefore produce a single signal. docbrown.info

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. mnstate.edunumberanalytics.comemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. emerypharma.comresearchgate.net This is particularly useful for confirming the coupling between the methine and methyl protons of the propan-2-yl group and for tracing the connectivity of the protons along the octyl chain. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. numberanalytics.com By analyzing the cross-peaks in the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly aiding in the definitive assignment of both ¹H and ¹³C spectra. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique provides information about longer-range couplings between protons and carbons (typically over two or three bonds). numberanalytics.com This is invaluable for establishing the connection between the octyl and propan-2-yl groups through the carbonate linkage, by observing correlations between the protons on the carbons adjacent to the oxygen atoms and the carbonyl carbon. numberanalytics.com

| Technique | Observed Correlations/Signals | Interpretation |

| ¹H NMR | Doublet (6H), Multiplet (1H), Multiplets and Triplet for octyl group | Confirms the presence and ratio of protons in the propan-2-yl and octyl moieties. |

| ¹³C NMR | Signals for C=O, CH, CH₃ (propan-2-yl), and C₈H₁₇ carbons | Identifies all unique carbon environments in the molecule. |

| COSY | Cross-peaks between adjacent protons | Establishes the spin-spin coupling network within the propan-2-yl and octyl groups. |

| HSQC | Cross-peaks between directly bonded ¹H and ¹³C nuclei | Directly assigns protons to their corresponding carbons. |

| HMBC | Cross-peaks between protons and carbons separated by 2-3 bonds | Confirms the overall connectivity of the molecule, including the carbonate linkage. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (GC-MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation pattern. researchgate.netresearchgate.net

Upon electron impact ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺•), the peak of which confirms the molecular weight of the compound. libretexts.org Due to the inherent instability of the molecular ion, it undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. libretexts.orglibretexts.org

Common fragmentation pathways for alkyl carbonates include the loss of alkoxy groups (-OR) and rearrangements. libretexts.orgacs.org For this compound, characteristic fragments would likely arise from the cleavage of the bonds adjacent to the carbonyl group. This could result in the loss of the octyloxy radical or the propan-2-yloxy radical, leading to the formation of corresponding acylium ions. libretexts.org Further fragmentation of the alkyl chains would also be observed, typically involving the loss of small neutral molecules like alkenes. whitman.edu The analysis of these fragmentation patterns allows for the confirmation of the octyl and propan-2-yl substituents on the carbonate core. researchgate.net

| m/z Value | Possible Fragment | Interpretation |

| M⁺• | [C₁₂H₂₄O₃]⁺• | Molecular ion, confirming the molecular weight. |

| M - 43 | [C₉H₁₉O₃]⁺ | Loss of a propyl fragment ([C₃H₇]⁺). |

| M - 59 | [C₈H₁₇O₂]⁺ | Loss of a propan-2-oxy radical ([C₃H₇O]•). |

| M - 113 | [C₄H₇O₃]⁺ | Loss of an octyl radical ([C₈H₁₇]•). |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

| 57 | [C₄H₉]⁺ | Butyl cation, a common fragment in alkanes. whitman.edu |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band characteristic of the C=O stretching vibration of the carbonate group, typically appearing in the region of 1740-1750 cm⁻¹. researchgate.netarizona.edu Other significant absorptions include the C-O stretching vibrations of the carbonate ester, which are expected to appear in the 1250-1300 cm⁻¹ region. researchgate.net The spectrum will also show characteristic C-H stretching and bending vibrations for the alkyl groups in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

| Spectroscopic Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Infrared (IR) | C=O Stretch (Carbonate) | 1740 - 1750 |

| C-O Stretch (Ester) | 1250 - 1300 | |

| C-H Stretch (Alkyl) | 2850 - 3000 | |

| C-H Bend (Alkyl) | 1350 - 1470 | |

| Raman | Symmetric CO₃ Stretch (ν₁) | Strong, characteristic band |

| Asymmetric CO₃ Stretch (ν₃) | Weaker intensity | |

| CO₃ Bending (ν₄) | Lower frequency region |

Chromatographic Techniques for Purity and Quantitative Analysis (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in mixtures.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. nist.gov When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate the compound from any impurities, such as starting materials or by-products. researchgate.netresearchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC provides an alternative and powerful method for the analysis of this compound. unl.edunih.gov Reversed-phase HPLC, using a C18 or similar non-polar stationary phase, is a common approach for separating organic carbonates. unl.edunih.gov The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve good separation and peak shape. nih.gov Detection is often performed using a refractive index detector (RID) or a UV detector if the compound has a suitable chromophore. nih.gov HPLC is particularly useful for analyzing less volatile impurities that may not be amenable to GC analysis. researchgate.net

| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Various (e.g., non-polar or polar capillary columns) | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Purity assessment, quantitative analysis, impurity profiling. |

| High-Performance Liquid Chromatography (HPLC) | C18, C8, or other reversed-phase materials | Acetonitrile/Water or Methanol/Water mixtures | RID, UV | Purity determination, quantitative analysis, analysis of non-volatile impurities. |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, and oxygen). researchgate.net For this compound (C₁₂H₂₄O₃), the theoretical elemental composition can be calculated from its molecular formula.

The experimentally determined percentages of carbon and hydrogen are compared with the theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 66.63 |

| Hydrogen (H) | 11.18 |

| Oxygen (O) | 22.19 |

Computational Chemistry and Theoretical Investigations of Octyl Propan 2 Yl Carbonate

Quantum Chemical Calculations: Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent method used for these investigations due to its favorable balance of accuracy and computational cost.

The first step in a computational study is typically geometry optimization. This process uses DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), to find the lowest energy arrangement of atoms in the molecule. researchgate.net This optimized geometry represents the most stable three-dimensional structure of octyl propan-2-yl carbonate. From this stable structure, a variety of electronic properties can be calculated. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful as it highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about how the molecule will interact with other chemical species. researchgate.net For this compound, the MEP would likely show negative potential around the carbonyl and ether oxygen atoms, indicating these are sites susceptible to electrophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Carbonate Molecule This table presents conceptual data for a representative organic carbonate, as specific experimental or calculated values for this compound are not available in the cited literature.

| Property | Description | Conceptual Value |

| Total Energy | The total electronic energy of the optimized molecule. | -X Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | ~2.5 Debye |

| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Carbonyl C: ~+0.6e, Carbonyl O: ~-0.5e, Ether O: ~-0.4e |

| Polarizability | The molecule's ability to form an induced dipole in an electric field. | High |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large gap implies high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap suggests the molecule is more polarizable and more reactive. acs.org For this compound, an FMO analysis would identify the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the oxygen atoms, while the LUMO would likely be centered on the carbonyl carbon, consistent with the electrophilic nature of this site. This analysis is crucial for predicting how the molecule would behave in reactions such as cycloadditions or nucleophilic substitutions. numberanalytics.comwikipedia.org

Table 2: Conceptual Frontier Molecular Orbital Data This table illustrates the type of data obtained from FMO analysis for a generic organic carbonate.

| Parameter | Description | Conceptual Value | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -7.5 eV | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | +1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | 9.0 eV | A relatively large gap suggests good kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.dewikipedia.org This method allows for the quantitative study of electron delocalization and charge transfer between orbitals.

A key feature of NBO analysis is the examination of "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory. These energies reveal stabilizing effects, such as hyperconjugation, which are crucial for understanding molecular structure and stability. For this compound, NBO analysis could quantify the delocalization of the oxygen lone pairs into the antibonding π* orbital of the carbonyl group (n → π* interaction), which is characteristic of esters and carbonates. It can also elucidate weaker intermolecular interactions, such as C-H···O hydrogen bonds, that might occur in dimers or larger aggregates of the molecule. researchgate.net

Table 3: Example of NBO Donor-Acceptor Interaction Analysis This table shows hypothetical stabilization energies (E(2)) for key interactions within an organic carbonate, as would be calculated by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O-ether) | π* (C=O) | ~30-40 | n → π* hyperconjugation |

| LP (O=C) | σ* (C-Oether) | ~5-10 | n → σ* hyperconjugation |

| σ (C-H) | LP* (O=C) | ~0.5-1.5 | Weak C-H···O interaction |

Prediction of Reaction Energetics and Transition States (Enthalpy, Entropy, Free Energy Barriers)

For the synthesis of this compound, one possible route is the transesterification of a simpler dialkyl carbonate with octanol (B41247) and isopropanol (B130326), or the reaction of the corresponding alcohols with a phosgene (B1210022) equivalent. Computational methods can model this process to determine its thermodynamic profile. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests the reaction is non-spontaneous under standard conditions. libretexts.org Furthermore, by locating the transition state structure—the highest energy point along the reaction pathway—the activation energy (Ea) can be calculated. mdpi.com This energy barrier determines the reaction rate. For industrial applications, finding a catalytic pathway that lowers this barrier is often essential, especially for reactions involving stable molecules like carbon dioxide. researchgate.net

Table 4: Hypothetical Thermodynamic Data for a Carbonate Synthesis Reaction This table presents a conceptual thermodynamic profile for a reaction producing an organic carbonate.

| Thermodynamic Parameter | Description | Conceptual Value | Interpretation |

| ΔH (Enthalpy of Reaction) | Heat absorbed or released during the reaction. | -15 kJ/mol | Exothermic reaction |

| ΔS (Entropy of Reaction) | Change in disorder of the system. | +5 J/(mol·K) | Slight increase in disorder |

| ΔG (Gibbs Free Energy) | Overall spontaneity of the reaction at a given temperature. | -16.5 kJ/mol (at 298 K) | Spontaneous reaction |

| Ea (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | 140 kJ/mol | High barrier, suggesting a slow reaction without a catalyst. mdpi.com |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics excels at describing the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to study the motion and interaction of many molecules over time. MD simulations treat atoms as classical particles moving according to a "force field," which is a set of equations and parameters that describe the potential energy of the system. nih.gov

For this compound, MD simulations would be particularly useful for exploring its vast conformational landscape. The long, flexible octyl chain can adopt numerous shapes, and MD can reveal the most probable conformations and the energy barriers between them. Furthermore, MD simulations can model the behavior of the carbonate in a solvent, showing how it interacts with surrounding molecules and how it might aggregate. In applications like electrolytes for batteries, MD is used to predict crucial bulk properties such as density, viscosity, and ionic conductivity by simulating the movement of ions and solvent molecules. nih.govacs.org Although this compound is not a typical battery solvent, these methods could be applied to understand its properties as a non-polar solvent or additive.

Table 5: Insights from a Hypothetical Molecular Dynamics Simulation This table outlines the type of information that could be gained from an MD simulation of this compound in a solvent.

| Property Investigated | Simulation Details | Key Findings |

| Conformational Analysis | Simulation of a single molecule in a vacuum or implicit solvent. | Identification of the most stable rotamers of the octyl chain (e.g., all-trans vs. gauche conformations). |

| Solvation Structure | Simulation in an explicit solvent box (e.g., water or a hydrocarbon). | Determination of the radial distribution function (RDF) showing the probability of finding solvent molecules at a certain distance from the carbonate. |

| Bulk Properties | Simulation of many carbonate molecules in a periodic box (NPT ensemble). | Prediction of bulk density and coefficient of thermal expansion. acs.org |

| Transport Properties | Simulation with added ions (e.g., Li+). | Calculation of diffusion coefficients and ionic conductivity. nih.govacs.org |

Applications and Derivatization in Chemical Research

Role of Octyl Propan-2-yl Carbonate as a Building Block in Organic Synthesis

Dialkyl carbonates are recognized as versatile and environmentally benign reagents in organic synthesis, serving as effective alternatives to toxic compounds like phosgene (B1210022) and alkyl halides. nih.govgoogle.com Their reactivity as ambident electrophiles allows them to participate in both alkylation and alkoxycarbonylation reactions. rsc.org The reaction pathway is generally governed by the Hard-Soft Acid-Base (HSAB) principle. nih.gov

In the context of this compound, its role as a building block would be to selectively introduce either an octyl group or an isopropoxycarbonyl group.

Alkoxycarbonylation: In the presence of a base and at temperatures typically below 90°C, dialkyl carbonates react with hard nucleophiles at the carbonyl carbon. nih.gov This bimolecular, base-catalyzed acyl-cleavage (BAc2) mechanism would involve a nucleophile attacking the carbonyl group of this compound. This could be used for the synthesis of other carbonates or for adding a protecting group to amines and amino acids, a common strategy in peptide synthesis. inoe.ro

Alkylation: At higher temperatures, a bimolecular, base-catalyzed alkyl-cleavage (BAl2) mechanism can occur, where the reagent acts as an alkylating agent. As an asymmetric carbonate, this compound offers the potential for selective alkylation, although the selectivity would depend on the reaction conditions and the relative stability of the octyl and isopropyl leaving groups.

The synthesis of asymmetric carbonates themselves has been a subject of significant research. Methods have been developed that utilize carbon dioxide as a C1 feedstock, reacting it with different alcohols under catalytic conditions to form the desired asymmetric carbonate. nih.gov For instance, a highly efficient synthesis of asymmetric carbonates from CO2, propargylic alcohols, and primary alcohols has been achieved at room temperature and atmospheric pressure using an AgCl/ionic liquid catalyst system. nih.gov Another green approach involves the enzyme-catalyzed transesterification of dimethyl carbonate (DMC) with various alcohols, which has shown potential for industrial production. rsc.org These synthetic strategies highlight the increasing accessibility of complex carbonates like this compound for use as chemical intermediates.

Development of this compound as a Green Solvent or Reaction Medium

A major area of modern chemical research is the replacement of volatile and toxic organic solvents with safer, more sustainable alternatives. Dialkyl carbonates have emerged as a promising class of green solvents due to their favorable properties. nih.govfrontiersin.org They are generally characterized by low toxicity, complete biodegradability, and stability under ambient conditions. nih.govfrontiersin.org

The properties of DACs can be fine-tuned by varying the length and nature of the alkyl chains, which adjusts their polarity and boiling points. rsc.org While dimethyl carbonate (DMC) and diethyl carbonate (DEC) are the most studied, the principles extend to larger molecules like this compound. The presence of the long octyl chain would be expected to decrease its water solubility while increasing its boiling point and viscosity compared to smaller DACs. These properties could make it suitable for specific applications where a high-boiling, non-polar, aprotic solvent is required.

Recent research has focused on the scale-up synthesis of less common DACs and the evaluation of their physicochemical properties for solvent applications. cnr.it Studies have demonstrated the use of DACs in preparing polyvinylidene difluoride (PVDF) membranes, where they serve as effective and greener alternatives to traditional solvents. cnr.itresearchgate.net Furthermore, solvent systems like propylene (B89431) carbonate–dimethyl carbonate (PC–DMC) have been systematically studied as media for organic electrosynthesis, showing comparable yields to conventional solvents for various reaction types. rsc.org

| Property | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) | Propylene Carbonate (PC) | Potential Characteristics of this compound |

| Boiling Point | 90 °C | 127 °C | 242 °C | High (estimated >200 °C) |

| Polarity | Aprotic Polar | Aprotic Polar | Aprotic Polar | Aprotic, lower polarity than DMC |

| Water Solubility | Limited | Low | Miscible | Very Low |

| Biodegradability | Readily biodegradable | Biodegradable | Biodegradable | Expected to be biodegradable |

| Key Green Feature | Alternative to phosgene, methyl halides | Low toxicity | High boiling, low vapor pressure | High boiling, low toxicity, biodegradable |

This table presents a comparative overview of properties for common organic carbonates to infer the potential characteristics of this compound.

Integration into Polymer Chemistry: Monomer, Plasticizer, or Polymer Additive

Dialkyl carbonates serve multiple roles in polymer science, acting as monomers, plasticizers, and synthetic intermediates for polymer additives. google.com Their integration into polymer chemistry aligns with goals to develop more sustainable materials.

Monomer/Precursor: DACs are important intermediates for the synthesis of polycarbonates, a class of thermoplastics known for their durability and transparency. google.comrsc.org While bisphenol-A polycarbonate is derived from fossil fuels, DACs can be used to create aliphatic polycarbonates, which can be biodegradable. rsc.org For example, DMC is used in the synthesis of sugar-derived cyclic carbonate monomers, which are then polymerized to create non-isocyanate poly(hydroxy urethanes) (NIPUs), a safer alternative to traditional polyurethanes. rsc.org this compound could potentially be used in transcarbonation reactions to create novel polycarbonate structures.

Plasticizer: Plasticizers are added to polymers to increase their flexibility and durability. There is a growing demand for bio-based and non-toxic plasticizers to replace phthalates. Organic carbonates derived from renewable resources like glycerol (B35011) have been successfully synthesized and demonstrated as effective, eco-friendly plasticizers for polylactic acid (PLA), a common biodegradable polymer. rsc.org The long alkyl chain in this compound suggests it could have excellent plasticizing properties, improving the processability of rigid polymers.

Polymer Additive: Carbonate-based building blocks have been used to create functional hyper-cross-linked polymers (HCPs). rsc.org These materials possess high surface areas and are designed for specific applications like CO2 capture and separation. rsc.org

Advanced Applications in Chemical Technologies

The unique properties of dialkyl carbonates have led to their use in several advanced technological applications.

Electrolyte Systems: Organic carbonates are critical components of non-aqueous electrolytes in lithium-ion batteries. frontiersin.orgrsc.org Their high dielectric constants and electrochemical stability are key to this application. Asymmetric organic carbonates are of particular interest, and enzyme-catalyzed processes have been developed for their green synthesis specifically for battery electrolytes. rsc.org The specific combination of octyl and isopropyl groups in this compound could offer a unique set of properties, such as influencing ion mobility and electrode passivation layers, though this would require empirical investigation.

Specialty Membranes: DACs have been employed as green solvents for the fabrication of polymer inclusion membranes (PIMs) and thin-film composite (TFC) membranes. researchgate.net These advanced membranes are used for selective separation processes, such as extracting metal ions from water or in organic solvent nanofiltration. researchgate.net The choice of solvent can significantly impact membrane morphology, porosity, and performance.

Electroorganic Synthesis: Beyond just being a medium, carbonates can participate in electrochemical reactions. The propylene carbonate–dimethyl carbonate (PC–DMC) system has proven effective for various preparative-scale electrosyntheses, including anodic and cathodic reactions, demonstrating that these green solvents can directly replace less sustainable options in advanced chemical production. rsc.org

Environmental Fate and Degradation Studies of Alkyl Carbonates

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a primary degradation pathway for organic carbonates in aqueous environments. The process involves the cleavage of the ester bonds of the carbonate moiety, leading to the formation of the corresponding alcohols and carbon dioxide. For octyl propan-2-yl carbonate, the expected hydrolysis products are 1-octanol (B28484), propan-2-ol, and carbon dioxide.

The rate of hydrolysis is influenced by pH and temperature. Generally, the hydrolysis of linear organic carbonates is slow under neutral conditions but can be catalyzed by acids and bases. rsc.orgrsc.org Studies on other organic carbonates have demonstrated that the mechanism of hydrolysis can vary, but it typically involves nucleophilic attack at the carbonyl carbon. rsc.orgacs.org

While specific kinetic data for this compound is not available, the table below presents representative hydrolysis data for other related organic carbonates to provide context.

| Compound | Conditions | Half-life | Reference |

| Ethylene (B1197577) Carbonate (cyclic) | Acid-catalyzed | Varies with pH | rsc.org |

| Diethyl Carbonate (linear) | Not Specified | Not Specified | researchgate.net |

| Dimethyl Carbonate (linear) | Not Specified | Not Specified | researchgate.net |

| Interactive Data Table: The data in this table is illustrative of hydrolysis for other organic carbonates and is not specific to this compound. |

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, the breakdown of compounds by light, can be another significant environmental fate process. For alkyl carbonates, this can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals.

While specific studies on the photodegradation of this compound are not prevalent, research on other dialkyl carbonates, such as diethyl carbonate, shows that photolysis can be catalyzed. eurekaselect.com The presence of photosensitizers in the environment, such as humic substances in natural waters, could accelerate the photodegradation of this compound. The expected products of photodegradation would likely be similar to those of hydrolysis, namely 1-octanol and propan-2-ol, along with other smaller molecules resulting from further oxidation.

Biodegradation Assessment and Microbial Interactions

Biodegradation is a critical process in the environmental removal of organic compounds. Studies have shown that various alkyl and aryl carbonates can be degraded by microorganisms. nih.gov Enriched mixed microbial cultures have been observed to metabolize different carbonate compounds at varying rates. nih.gov

For this compound, it is anticipated that microorganisms possessing hydrolase enzymes would be capable of cleaving the carbonate linkage, releasing 1-octanol and propan-2-ol. nih.gov These alcohol intermediates are generally readily biodegradable. For instance, studies on the biodegradation of short-chain n-alkanes have shown that microorganisms can mineralize these compounds. nih.gov This suggests that the octyl and isopropyl moieties of the parent compound would likely be further metabolized by microbial communities. nih.gov The rate of biodegradation will depend on various factors including the microbial population, temperature, and nutrient availability.

The table below summarizes findings on the biodegradation of related compounds.

| Compound/Mixture | Organism/Culture | Observation | Reference |

| Phenyl-2-octyl carbonate | Acinetobacter calcoaceticus | Utilized via intracellular hydrolase to phenol (B47542) and 2-octanol. | nih.gov |

| p-Chlorophenyl-2-octyl carbonate | Enriched mixed culture | Metabolized through the formation of p-chlorophenol. | nih.gov |

| Short-chain n-alkanes (C6-C10) | Methanogenic consortia | Mineralized to methane, with longer chains degrading faster. | nih.gov |

| Interactive Data Table: This table illustrates the microbial degradation of structurally related carbonates and alkanes. |

Environmental Distribution and Transport Modeling

The environmental distribution of this compound will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These properties influence processes like volatilization from water surfaces, leaching through soil, and sorption to sediments and organic matter. nih.gov

Models for the environmental transport of organic chemicals can help predict the likely fate of this compound. researchgate.net Given its structure with a long alkyl chain, it is expected to have a relatively low water solubility and a higher affinity for organic matter in soil and sediment compared to smaller dialkyl carbonates. This would reduce its mobility in aquatic systems but could lead to its accumulation in organic-rich compartments. nih.gov

Volatilization from surface waters is a potential transport pathway, with the rate depending on the compound's Henry's Law constant. Leaching into groundwater would be limited by its sorption to soil organic carbon.

Structure-Activity Relationships in Environmental Persistence

Structure-activity relationships (QSARs) are valuable tools for predicting the environmental persistence of chemicals when experimental data is limited. researchgate.netnih.gov The environmental persistence of a compound is influenced by its chemical structure, which affects its susceptibility to degradation and its distribution in the environment. researchgate.net

For this compound, several structural features are pertinent:

Alkyl Chain Length: The long octyl chain generally decreases water solubility and increases the tendency for sorption to organic matter. While this may reduce bioavailability to some extent, long alkyl chains are typically susceptible to microbial degradation. nih.gov

Branching: The isopropyl group introduces branching, which can sometimes hinder biodegradation compared to linear chains. However, this effect is not always straightforward and depends on the specific enzymes involved.

Carbonate Group: The carbonate functional group is the primary site for hydrolytic cleavage. The electronic and steric effects of the attached alkyl groups (octyl and isopropyl) will influence the rate of this hydrolysis.

Compared to smaller, more water-soluble dialkyl carbonates like dimethyl carbonate or diethyl carbonate, this compound is expected to be more persistent in soil and sediment due to stronger sorption, but still ultimately biodegradable. researchgate.net

Future Research Directions and Outlook for Octyl Propan 2 Yl Carbonate

Development of Highly Efficient and Selective Synthetic Routes

The primary challenge in synthesizing octyl propan-2-yl carbonate lies in achieving high selectivity for the asymmetric product while minimizing the formation of symmetric carbonates (dioctyl carbonate and diisopropyl carbonate). Future research will likely focus on refining and developing new synthetic methodologies.

Transesterification Reactions: A prominent route for synthesizing asymmetric carbonates is the transesterification of a symmetric carbonate, like dimethyl carbonate (DMC), with the corresponding alcohols. mdpi.com This method is considered environmentally friendly due to the use of DMC, a non-toxic reagent. mdpi.com Research efforts are directed towards optimizing catalysts and reaction conditions to favor the formation of the desired asymmetric product. For instance, studies on the synthesis of other asymmetric carbonates, such as methyl-octyl carbonate, have shown that novel heterogeneous base catalysts can achieve high conversion and selectivity in remarkably short reaction times. mdpi.com

Enzymatic Synthesis: Biocatalysis presents a promising avenue for the highly selective synthesis of asymmetric carbonates. rsc.org Enzymes, such as lipase B from Candida antarctica (commonly known as Novozym 435), have been successfully employed in the esterification of DMC with various alcohols. rsc.org This approach offers high yields and the significant advantage of enzyme reusability, making it a potentially cost-effective and sustainable industrial process. rsc.org Future work will involve screening for more robust and selective enzymes and optimizing the bioprocess for the specific synthesis of this compound.

Selective Reactions with Activating Agents: Another advanced route involves the use of activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). This method relies on the selective reaction of imidazole (B134444) carboxylic esters, formed from CDI and a secondary alcohol (like propan-2-ol), exclusively with a primary alcohol (like 1-octanol). acs.orgresearchgate.net This high selectivity can produce the asymmetric carbonate without the need for complex protection chemistry, even in the presence of multiple hydroxyl groups. acs.orgresearchgate.net

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| α-KMgPO₄ | Transesterification of n-octanol with DMC | 97.5% conversion of n-octanol and >99% selectivity to methyl-octyl carbonate achieved in 10 minutes. | mdpi.com |

| Novozym 435 | Enzymatic esterification of various alcohols with DMC | Highest yield reached 95.6%. Enzyme retained 90% activity after nine cycles. | rsc.org |

| Ytterbium(III) triflate | Carbonate interchange reaction of alcohols with DMC | High chemoselectivity for asymmetrical products under mild reflux conditions. | tandfonline.com |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Transesterification of ethanol (B145695) with DMC | Reaction is accelerated under pressurized CO₂, achieving 89% conversion and 98% selectivity. | rsc.org |

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Progress

To optimize synthetic routes, real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques that allow for in situ analysis are essential for understanding reaction kinetics, identifying intermediates, and determining endpoints without the need for intrusive sampling. cardiff.ac.uk

Near-Infrared (NIR) Spectroscopy : NIR spectroscopy is a non-destructive technique well-suited for monitoring organic reactions. felixinstruments.comnirlab.com The absorption bands in the NIR region (780-2500 nm) correspond to overtones and combinations of fundamental molecular vibrations, such as those from C-H, O-H, and N-H bonds. researchgate.net For the synthesis of this compound, an in situ NIR probe could track the consumption of 1-octanol (B28484) and propan-2-ol and the formation of the carbonate product by monitoring changes in the characteristic hydroxyl and carbonyl group absorptions. felixinstruments.com

Raman Spectroscopy : As a complementary technique to infrared spectroscopy, Raman spectroscopy is highly effective for in situ reaction monitoring. oxinst.comnih.gov It is particularly sensitive to non-polar bonds and can be used in aqueous and non-aqueous solutions. brighton.ac.uk During the synthesis, one could monitor the disappearance of reactant peaks and the appearance of characteristic peaks for the carbonate functional group in the product, allowing for real-time kinetic analysis. azom.com This technique has been successfully used to monitor the crystallization of carbonate polymorphs and other chemical syntheses. brighton.ac.ukazom.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy : This technique is powerful for in situ monitoring of liquid-phase reactions. By immersing an ATR probe directly into the reactor, one can obtain real-time data on the concentration of reactants and products by observing their characteristic infrared absorption bands. This method avoids the time-consuming sample preparation required for offline techniques like gas chromatography. whiterose.ac.uk

Synergistic Computational-Experimental Approaches for Property and Reactivity Prediction

The integration of computational chemistry with experimental studies provides a powerful tool for understanding reaction mechanisms and predicting the properties of molecules like this compound. whiterose.ac.ukresearchgate.net

Density Functional Theory (DFT) Studies: DFT has become a key method for investigating reaction mechanisms at the molecular level. researchgate.netmdpi.com For the synthesis of this compound, DFT calculations can be used to:

Model the transition states of the transesterification reaction. researchgate.net

Calculate the activation energies for different reaction pathways, helping to explain catalyst selectivity. rsc.org

Investigate the adsorption mechanisms of reactants on catalyst surfaces, providing insights into how heterogeneous catalysts function. whiterose.ac.ukbiust.ac.bw

Predict vibrational spectra (IR and Raman), which can aid in the interpretation of experimental spectroscopic data. mdpi.com

By combining DFT predictions with experimental kinetic data, a comprehensive understanding of the reaction can be achieved, accelerating the development of more efficient catalytic systems. whiterose.ac.ukbiust.ac.bw

Exploration of Novel Catalytic Systems for Sustainable Production

The development of sustainable and reusable catalysts is a cornerstone of green chemistry and is central to the viable production of this compound. nih.gov Future research will focus on moving away from traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture. researchgate.net

Heterogeneous Catalysts: Solid catalysts offer significant advantages in terms of separation, recovery, and reusability. mdpi.com Research is active in the development of various heterogeneous systems, including:

Alkaline-earth metal oxides and mixed metal oxides, which have shown excellent performance in transesterification reactions. mdpi.com

Hydrotalcites , which are effective and reusable heterogeneous base catalysts. researchgate.net

Functionalized zeolites and mesoporous silica (like MCM-41) , which provide a high surface area and can be tailored with active sites for specific reactions. semanticscholar.orgnih.gov

Biocatalysts: As mentioned, enzymes offer high selectivity under mild reaction conditions. mdpi.comelsevier.com The immobilization of enzymes on solid supports is a key area of research, as it enhances their stability and allows for their use in continuous flow reactors, making the process more industrially scalable. rsc.org

| Catalyst Type | Specific Example | Application | Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Basic | Mg-Al Hydrotalcite | Transesterification of glycerol (B35011) with dialkyl carbonates | Reusable, easy to separate, highly active. | researchgate.net |

| Heterogeneous Acidic | Nanocrystalline ZSM-5 Zeolite | Synthesis of non-symmetrical alkyl carbonates from alcohols and DMC | Highly selective, heterogeneous nature. | semanticscholar.org |

| Biocatalyst | Novozym 435 (Immobilized Lipase) | Synthesis of asymmetric organic carbonates | High selectivity, mild conditions, reusable. | rsc.org |

| Heterogeneous Lewis Acid/Base | Li-incorporated MCM-41 | Transesterification of glycerol and DMC | Efficient, reusable for several cycles. | nih.gov |

Comprehensive Environmental Impact Assessment and Green Engineering

A key aspect of developing new chemical products is ensuring their environmental sustainability. For this compound, this involves a holistic assessment guided by the principles of green chemistry and green engineering. essentialchemicalindustry.orgyale.edu

Life Cycle Assessment (LCA): A comprehensive LCA will be necessary to quantify the environmental footprint of this compound from cradle to grave. This assessment would evaluate energy consumption, greenhouse gas emissions, and waste generation associated with the entire production process, from raw material extraction to final product disposal or recycling. researchgate.net

Application of Green Chemistry Principles: The synthesis and application of this compound should align with the 12 Principles of Green Chemistry. yale.edu Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. rsc.org

Use of Renewable Feedstocks: Exploring routes that utilize bio-based 1-octanol and propan-2-ol.

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents in the synthesis and purification steps. essentialchemicalindustry.org Organic carbonates themselves are often considered green solvents. rsc.org

Design for Degradation: Studying the biodegradability of this compound to ensure it does not persist in the environment after its intended use.

By integrating these principles early in the research and development phase, the production of this compound can be designed to be both economically viable and environmentally responsible. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of octyl propan-2-yl carbonate?

this compound can be synthesized via transesterification reactions using a solid double metal cyanide (DMC) catalyst. Methodological steps include:

- Reacting propan-2-yl carbonate with octanol in a 1:1 molar ratio.

- Using a DMC catalyst (e.g., zinc hexacyanocobaltate) at 80–120°C under reflux conditions.

- Purifying the product via vacuum distillation or column chromatography to remove unreacted starting materials . This approach achieves high selectivity (>90%) and avoids metal leaching, ensuring reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., ester carbonyl at ~155 ppm in ¹³C NMR).

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and identify volatile byproducts.

- Infrared (IR) Spectroscopy : To detect functional groups (C=O stretch at ~1740 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : For quantifying impurities. These methods align with quantum chemistry-based profiling systems used for related esters .

Q. How does solvent choice influence the stability and reactivity of this compound in synthetic applications?

Stability is highly solvent-dependent:

- Aprotic solvents (e.g., toluene, octane) : Minimize hydrolysis; ideal for reactions requiring anhydrous conditions.

- Polar solvents (e.g., methanol) : Risk ester cleavage under acidic/basic conditions.

- Temperature effects : Decomposition accelerates above 100°C in polar media. Experimental design should prioritize solvent inertness, as demonstrated in carbonate-based extraction studies .

Advanced Research Questions

Q. What strategies can resolve discrepancies in catalytic efficiency data for heterogeneous catalysts in this compound synthesis?

To address conflicting catalytic performance:

- Conduct catalyst characterization (BET surface area, X-ray diffraction) to correlate activity with structural properties.

- Perform control experiments with homogeneous catalysts (e.g., sodium methoxide) to benchmark efficiency.

- Evaluate reproducibility across multiple batches, ensuring consistent catalyst activation protocols . For example, DMC catalysts show no metal leaching, unlike homogeneous alternatives, which may explain yield variations .

Q. How can researchers optimize reaction conditions to maximize this compound yield?

Use Design of Experiments (DoE) frameworks, such as Central Composite Design, to:

Q. What advanced spectroscopic methods elucidate decomposition pathways of this compound under thermal stress?

Employ:

- Thermogravimetric Analysis-FTIR (TGA-FTIR) : Track mass loss and identify gaseous decomposition products (e.g., CO₂, alcohols).

- GC-MS : Detect volatile fragments like octanol and propan-2-ol.

- ¹H/¹³C NMR : Monitor structural changes in recovered residues. These methods align with degradation studies on structurally similar esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.